Cas no 2171843-03-9 (5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol)

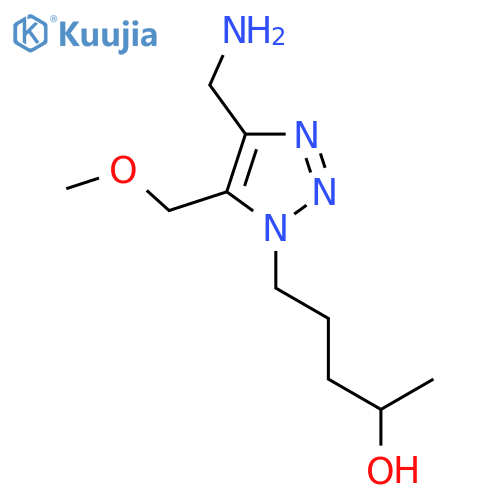

2171843-03-9 structure

商品名:5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol

5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol 化学的及び物理的性質

名前と識別子

-

- 5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol

- 2171843-03-9

- EN300-1595582

- 5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol

-

- インチ: 1S/C10H20N4O2/c1-8(15)4-3-5-14-10(7-16-2)9(6-11)12-13-14/h8,15H,3-7,11H2,1-2H3

- InChIKey: CNJVLSDWTZCFQC-UHFFFAOYSA-N

- ほほえんだ: OC(C)CCCN1C(COC)=C(CN)N=N1

計算された属性

- せいみつぶんしりょう: 228.15862589g/mol

- どういたいしつりょう: 228.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.2Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1595582-250mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 250mg |

$2044.0 | 2023-09-23 | ||

| Enamine | EN300-1595582-50mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 50mg |

$1866.0 | 2023-09-23 | ||

| Enamine | EN300-1595582-500mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 500mg |

$2132.0 | 2023-09-23 | ||

| Enamine | EN300-1595582-100mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 100mg |

$1955.0 | 2023-09-23 | ||

| Enamine | EN300-1595582-1000mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 1000mg |

$2221.0 | 2023-09-23 | ||

| Enamine | EN300-1595582-5000mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 5000mg |

$6441.0 | 2023-09-23 | ||

| Enamine | EN300-1595582-1.0g |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1595582-2500mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 2500mg |

$4355.0 | 2023-09-23 | ||

| Enamine | EN300-1595582-10000mg |

5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |

2171843-03-9 | 10000mg |

$9550.0 | 2023-09-23 |

5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

2171843-03-9 (5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬